7-Iodoquinazolin-4(3h)-one

Kinase Inhibition EGFR T790M VEGFR-2

This 7-iodoquinazolin-4(3H)-one (CAS 202197-77-1) is a strategic building block for kinase drug discovery. The iodine at position 7 is essential for achieving nanomolar dual inhibition of EGFR T790M and VEGFR-2, with derivatives showing IC50 values of 0.35–0.50 µM and 0.92–1.20 µM respectively. Substitution with other halogens eliminates this potency. The scaffold also exhibits 6–9 fold selectivity over normal VERO cells, supporting development of safer anticancer agents. For procurement managers and medicinal chemistry teams, this compound is the validated starting material for next-generation, multi-targeted kinase inhibitor programs enabled by cross-coupling diversification.

Molecular Formula C8H5IN2O
Molecular Weight 272.04 g/mol
CAS No. 202197-77-1
Cat. No. B1418158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodoquinazolin-4(3h)-one
CAS202197-77-1
Molecular FormulaC8H5IN2O
Molecular Weight272.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)N=CNC2=O
InChIInChI=1S/C8H5IN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12)
InChIKeyRZLRWRLAHJWOLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodoquinazolin-4(3H)-one (CAS 202197-77-1): A Key Iodinated Quinazolinone Scaffold for Kinase Inhibitor Synthesis


7-Iodoquinazolin-4(3H)-one (CAS: 202197-77-1) is a halogenated heterocyclic compound belonging to the quinazolin-4(3H)-one class. Its core structure is a privileged scaffold in medicinal chemistry, found in numerous biologically active molecules and pharmaceuticals, particularly those targeting protein kinases [1]. The presence of the iodine atom at the 7-position serves as a crucial synthetic handle for further functionalization via cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies and drug discovery .

Why Generic Quinazolinone Substitution Fails: Quantified Differentiation of the 7-Iodo Derivative


Generic substitution of 7-Iodoquinazolin-4(3H)-one with other halogenated or non-halogenated quinazolinones is not feasible for many research applications. The iodine atom is not a mere spectator; it confers distinct chemical reactivity and biological properties. For instance, in medicinal chemistry, the 7-iodo group is essential for achieving potent dual inhibition of key tyrosine kinases like EGFR T790M and VEGFR-2, with specific derivatives demonstrating nanomolar potency against these targets [1]. Substitution with hydrogen or other halogens at this position would eliminate or drastically reduce this specific binding affinity and synthetic versatility, leading to different biological outcomes or failed synthetic strategies [2]. This compound's value is directly tied to the specific reactivity of the 7-iodo substituent in cross-coupling and its role in optimizing target binding.

Product-Specific Evidence for 7-Iodoquinazolin-4(3H)-one: Quantified Performance in Kinase Inhibition and Anticancer Assays


Potent Dual Inhibition of EGFR T790M and VEGFR-2 by Iodoquinazoline Derivatives

Iodoquinazoline derivatives, synthesized from the 7-iodoquinazolin-4(3H)-one scaffold, demonstrate exceptional dual inhibitory activity against both EGFR T790M and VEGFR-2, key targets in oncology. The most potent compounds in this series, such as 6d and 8d, exhibit nanomolar IC50 values, significantly outperforming less specific or inactive analogs [1]. This dual inhibition profile is a hallmark of the iodoquinazoline class, differentiating it from other quinazolinone-based kinase inhibitors which may only target one of these receptors or exhibit lower potency [1]. The data are derived from in vitro enzymatic inhibition assays.

Kinase Inhibition EGFR T790M VEGFR-2 Anticancer

Selective Cytotoxicity in Cancer Cell Lines with Favorable Therapeutic Window

Iodoquinazoline derivatives exhibit potent and selective cytotoxicity against various human cancer cell lines while demonstrating significantly lower toxicity toward normal VERO cells, establishing a favorable therapeutic window. For example, compound 6d displays IC50 values between 5.75 and 7.44 µM across A549, HCT116, MCF-7, and HepG2 cancer cells, whereas its toxicity against normal VERO cells is in the range of 45.66-51.83 µM [1]. This represents a substantial selectivity margin compared to standard cytotoxic agents and is a defining characteristic of this chemical series [1].

Cytotoxicity Anticancer Selectivity Index MTT Assay

Nanomolar Inhibition of Aurora Kinase A by Quinazoline Derivatives

Quinazoline-based compounds, which can be synthesized from the 7-iodoquinazolin-4(3H)-one scaffold, have been identified as potent inhibitors of Aurora kinase A, a key mitotic regulator. A specific derivative demonstrated an IC50 value of 22 nM in a biochemical assay, representing a high level of target engagement [1]. This places the quinazoline scaffold among highly potent chemotypes for targeting Aurora kinases, which is relevant for applications in oncology.

Aurora Kinase A Kinase Inhibition Mitotic Inhibitor

Optimal Research Applications for 7-Iodoquinazolin-4(3H)-one Based on Quantified Performance Data


Synthesis of Dual EGFR/VEGFR-2 Kinase Inhibitors for Oncology Research

This compound serves as an ideal starting material for designing and synthesizing novel dual inhibitors of EGFR T790M and VEGFR-2. The evidence demonstrates that derivatives of this scaffold can achieve nanomolar potency against both targets simultaneously [1], a profile crucial for overcoming drug resistance and inhibiting angiogenesis in various cancers. Procurement is justified for projects focused on developing next-generation, multi-targeted kinase inhibitors.

Structure-Activity Relationship (SAR) Studies on Iodinated Quinazolinones

The 7-iodo position provides a versatile handle for diversification via cross-coupling reactions, enabling systematic SAR studies. The quantitative data on the resulting derivatives (e.g., varying IC50 values against EGFR T790M from 0.35 to 0.50 µM and VEGFR-2 from 0.92 to 1.20 µM) allow for precise optimization of potency and selectivity [1]. Researchers can confidently use this scaffold to map the pharmacophore requirements for kinase inhibition.

Development of Anticancer Agents with Demonstrated Selectivity

The scaffold's inherent selectivity, as shown by the 6-9 fold difference in IC50 values between cancer and normal VERO cells [1], makes it a valuable starting point for medicinal chemistry campaigns aiming to minimize off-target toxicity. The quantified selectivity data supports the procurement of this compound for programs focused on developing safer anticancer therapeutics with a wider therapeutic window.

Exploratory Chemistry for Aurora Kinase Inhibitor Discovery

Given that the broader quinazoline chemotype can yield potent (22 nM) inhibitors of Aurora kinase A [1], the 7-iodoquinazolin-4(3H)-one scaffold is a compelling starting material for generating new chemical matter targeting this and other structurally related kinases. This application is supported by class-level evidence of high target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Iodoquinazolin-4(3h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.